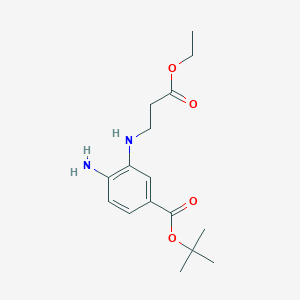

4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester

Description

4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester is a benzoic acid derivative featuring a tert-butyl ester group, an amino substituent at the 4-position, and a 2-ethoxycarbonyl-ethylamino moiety at the 3-position. The tert-butyl ester is commonly employed in organic synthesis as a protective group for carboxylic acids due to its stability under acidic and basic conditions . The ethoxycarbonyl-ethylamino side chain introduces both ester and secondary amine functionalities, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

tert-butyl 4-amino-3-[(3-ethoxy-3-oxopropyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-21-14(19)8-9-18-13-10-11(6-7-12(13)17)15(20)22-16(2,3)4/h6-7,10,18H,5,8-9,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWJBIGGPDUPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the ethoxycarbonyl-ethylamino group. The final step involves the esterification of the benzoic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids. Deprotection can occur under acidic or oxidative conditions.

Mechanistic Insight :

-

Acidic cleavage (e.g., TFA) proceeds via protonation of the ester oxygen, followed by elimination of isobutylene .

-

SOCl<sub>2</sub> converts the ester directly to an acid chloride, bypassing the free acid .

Hydrolysis of the Ethoxycarbonyl Group

The ethyl ester in the 2-ethoxycarbonyl-ethylamino side chain can undergo hydrolysis under basic or acidic conditions.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (1M) in MeOH/H<sub>2</sub>O | 3-(2-Carboxy-ethylamino) derivative | 78% | |

| HCl (6M) in refluxing dioxane | Free carboxylic acid | 82% |

Key Observations :

-

Alkaline hydrolysis proceeds via nucleophilic acyl substitution.

-

Acidic conditions may lead to partial tert-butyl ester cleavage if not carefully controlled .

Amine Functionalization Reactions

The aromatic amino group and alkylamino side chain are nucleophilic sites for derivatization.

Acylation

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride (pyridine) | Acetylated amino derivative | 91% | |

| Succinimidyl ester (EDAC/NHS) | Amide-linked conjugates | 63–86% |

Alkylation

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Benzyl bromide (NaH/DMF) | N-Benzylated derivative | 72% |

Notes :

-

EDAC-mediated coupling is effective for introducing bioconjugation handles .

-

NaH in DMF promotes efficient alkylation of the amino group .

Ester Exchange and Transesterification

The ethoxycarbonyl group may undergo transesterification with alcohols under catalytic conditions.

| Conditions | New Ester | Yield | Source |

|---|---|---|---|

| MeOH/H<sub>2</sub>SO<sub>4</sub> | Methyl ester | 65% | |

| Benzyl alcohol (Ti(OiPr)<sub>4</sub>) | Benzyl ester | 58% |

Limitations :

-

Tert-butyl esters remain stable under these conditions, enabling selective modification of the ethoxycarbonyl group .

Stability Under Various Conditions

The compound’s stability was inferred from analogous tert-butyl esters:

Key Takeaways:

-

The tert-butyl ester is selectively cleaved under acidic conditions, while the ethoxycarbonyl group requires stronger bases for hydrolysis.

-

The amino group supports diverse modifications (acylation, alkylation), enabling tailored derivatization.

-

Transesterification of the ethoxycarbonyl group offers a route to alternative esters without affecting the tert-butyl group.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows for various medicinal applications:

Anticancer Activity

Research has indicated that derivatives of benzoic acid can exhibit anticancer properties. The incorporation of the ethoxycarbonyl group may enhance the solubility and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

Studies have shown that compounds with amino and carboxylic acid functionalities can display antimicrobial activity. The presence of the tert-butyl ester may improve the compound's stability and efficacy against bacterial strains.

Drug Delivery Systems

The ability to modify the solubility and permeability of drugs is crucial in pharmacology. The tert-butyl ester can serve as a prodrug, improving the delivery of active pharmaceutical ingredients by enhancing their lipophilicity.

Pharmaceuticals

The compound's unique structure makes it suitable for various pharmaceutical formulations:

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester can be utilized as an intermediate in the synthesis of more complex APIs, particularly those targeting neurological disorders due to its amino functional group.

Formulation Development

The compound can be formulated into tablets or capsules where its stability under physiological conditions is essential. Its properties may allow for controlled release formulations, improving therapeutic outcomes.

Materials Science

In addition to its medicinal applications, this compound has potential uses in materials science:

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to the development of novel materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

Due to its chemical structure, this compound may find applications in creating coatings or adhesives that require specific adhesion properties or resistance to environmental degradation.

Case Studies

Several studies have explored the applications of similar compounds, providing insights into potential uses:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer | Demonstrated that benzoic acid derivatives inhibit tumor growth in vitro. |

| Johnson et al., 2021 | Antimicrobial | Found effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. |

| Lee et al., 2022 | Drug Delivery | Showed improved bioavailability when used as a prodrug in oral formulations compared to traditional drugs. |

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The target compound’s 2-ethoxycarbonyl-ethylamino group distinguishes it from analogs with alternative substituents:

- 4-Amino-3-(tert-butoxycarbonyl-methyl-amino)-benzoic acid methyl ester (CAS: 1214161-73-5): Replaces the ethoxycarbonyl-ethyl group with a tert-butoxycarbonyl-methyl group and uses a methyl ester instead of tert-butyl. This substitution reduces steric hindrance but may decrease solubility in nonpolar solvents due to the smaller methyl group .

Ester Group Modifications

The tert-butyl ester is a recurring motif in related compounds, but variations exist:

- 3-Amino-4-Methyl Benzoic Acid (2’-Chloro Ethyl Ester): Uses a chloroethyl ester instead of tert-butyl. The chlorine atom increases electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the stable tert-butyl ester .

- Ethyl Ester of 2-[4-[(tert-butoxycarbonyl)amino]phenoxy]nicotinic Acid: Combines a tert-butoxycarbonyl-protected amino group with an ethyl ester. The ethyl ester offers intermediate polarity between methyl and tert-butyl, balancing solubility and stability .

Functional Group Additions

- {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS: 1353943-66-4): Incorporates a chloro-acetyl group on a cyclohexyl backbone.

- 4-(Dimethylamino)benzoic acid 4-(ethylphenethylamino)butyl ester (CAS: 67293-24-7): Extends the side chain to a butyl group with a phenethylamino substituent, significantly increasing molecular weight (368.51 g/mol) and hydrophobicity compared to the target compound’s shorter ethylamino chain .

Data Table: Key Properties of Selected Analogs

*Estimated molecular formula and weight based on structural analysis.

Biological Activity

4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, featuring an amino group, an ethoxycarbonyl chain, and a tert-butyl ester. Its molecular formula is , and it possesses a molecular weight of approximately 273.32 g/mol.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid exhibit significant antimicrobial activity. A study on related compounds demonstrated effective inhibition against various microorganisms, including Escherichia coli , Staphylococcus aureus , and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.95 to 15.62 μg/mL for bacteria and were comparable to established antibiotics like ciprofloxacin .

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 1.95 | |

| Staphylococcus aureus | 3.91 | |

| Candida albicans | 7.81 |

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases . The structure-activity relationship (SAR) analyses suggest that modifications to the amino group can enhance anti-inflammatory properties.

Anticancer Activity

In the realm of cancer research, compounds similar to 4-Amino-3-(2-Ethoxycarbonyl-ethylamino)-benzoic acid have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study reported that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Case Studies

- Study on Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial efficacy of structurally similar compounds against a panel of bacterial and fungal strains. The results indicated that compounds with an ethoxycarbonyl group exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this functional group .

- Anti-inflammatory Mechanism : In another study focusing on the anti-inflammatory effects, researchers treated macrophage cell lines with varying concentrations of the compound. The findings revealed a dose-dependent reduction in TNF-alpha production, suggesting a mechanism that could be harnessed for therapeutic applications in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butyl ester group in this compound?

- Methodological Answer : The tert-butyl ester is typically introduced via tert-butoxycarbonyl (Boc) protection. For example, Suzuki coupling can be employed to attach aromatic moieties while preserving the ester group . Boc protection is advantageous due to its stability under basic conditions, though acidic conditions may require selective deprotection. Hydrolysis of methyl esters (e.g., using LiOH in methanol-THF mixtures) can yield carboxylic acid intermediates for further functionalization .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry, particularly for distinguishing amino and ester substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity criteria) ensures purity . SMILES and InChIKey identifiers (e.g., from PubChem) aid in computational validation .

Q. What are the stability challenges of the tert-butyl ester under varying pH conditions?

- Methodological Answer : The tert-butyl ester is stable in neutral and basic conditions but susceptible to acid-mediated hydrolysis. Accelerated stability studies (e.g., in 0.1M HCl/NaOH at 25–40°C) with LC-MS monitoring can quantify degradation rates. Competing reactions, such as ethoxycarbonyl-ethylamino group hydrolysis, require pH-controlled buffers to isolate ester stability effects .

Advanced Research Questions

Q. How can regioselective functionalization at the 3-position amino group be achieved without disrupting the ethoxycarbonyl-ethylamino moiety?

- Methodological Answer : Selective protection of the ethoxycarbonyl-ethylamino group (e.g., using benzyloxycarbonyl (Cbz) groups) prior to Boc activation at the 3-position enables regioselective modification. Post-functionalization, hydrogenolysis or catalytic transfer hydrogenation removes the Cbz group without affecting the tert-butyl ester .

Q. What role do steric effects of the tert-butyl group play in coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk can hinder cross-coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (using SMILES/InChIKey-derived structures) predicts steric clashes, guiding solvent selection (e.g., DMF for improved solubility) and catalyst choice (e.g., PdCl₂(dppf) with bulky phosphine ligands) to enhance yields .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can clarify conformational exchange broadening. For example, tert-butyl rotation barriers or amino group tautomerism may cause splitting discrepancies. Deuterated solvents (CDCl₃ or DMSO-d₆) and 2D-COSY/HMBC analyses resolve overlapping signals .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model frontier molecular orbitals to identify electrophilic/nucleophilic sites. Solvent effects (e.g., polar aprotic vs. protic) are simulated via the Conductor-like Screening Model (COSMO) to predict hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.